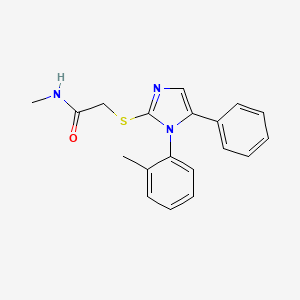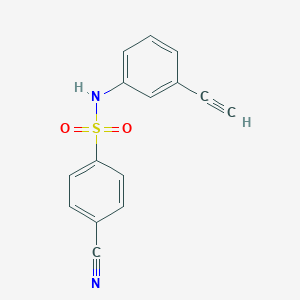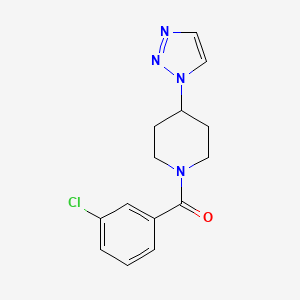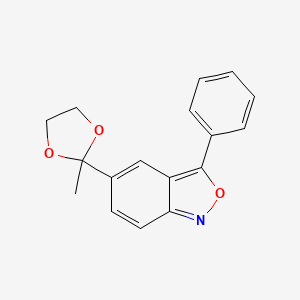![molecular formula C19H23ClN4O2 B2881206 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride CAS No. 2415632-14-1](/img/structure/B2881206.png)
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound contains a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. The presence of these rings imparts unique chemical and biological properties to the compound.
Preparation Methods
The synthesis of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride involves several steps. One common synthetic route includes the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . This reaction forms the cyclopenta[c]pyridazine core, which is then further functionalized to introduce the piperazine and methoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
1-{5H,6H,7H-cyclopenta[c]pyridazine-3-carbonyl}-4-(2-methoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound has a similar cyclopenta[b]pyridine core but lacks the piperazine and methoxyphenyl groups.
4-amino-5H,6H,7H-cyclopenta[b]pyridin-2-ol: This compound contains a cyclopenta[b]pyridine core with an amino and hydroxyl group, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2.ClH/c1-25-18-8-3-2-7-17(18)22-9-11-23(12-10-22)19(24)16-13-14-5-4-6-15(14)20-21-16;/h2-3,7-8,13H,4-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMGVRHAFUFAAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN=C4CCCC4=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(cyanomethyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2881127.png)

![methyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2881130.png)
![N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}pentanamide](/img/structure/B2881133.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2881134.png)

![1-[4-({[6-(4-methylphenyl)-4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)phenyl]pyrrolidin-2-one](/img/structure/B2881137.png)
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B2881138.png)
![methyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881139.png)
![(1E,4E)-1-(4-chlorophenyl)-5-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)penta-1,4-dien-3-one](/img/structure/B2881140.png)


![8-{[1,1'-biphenyl]-3-sulfonyl}-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2881145.png)
